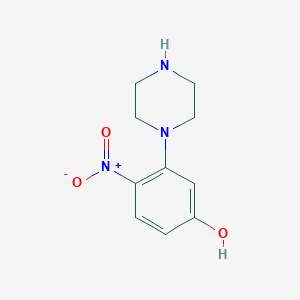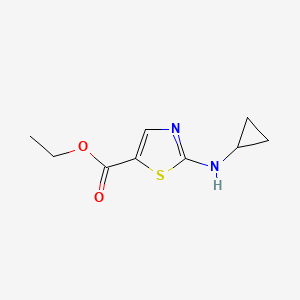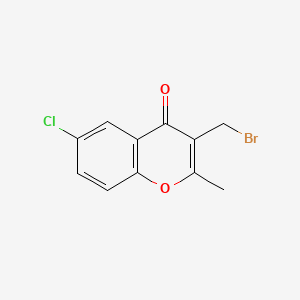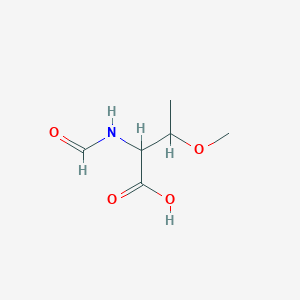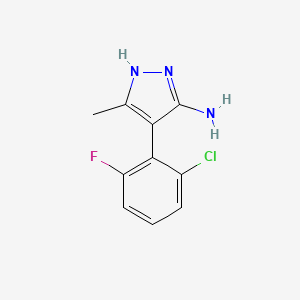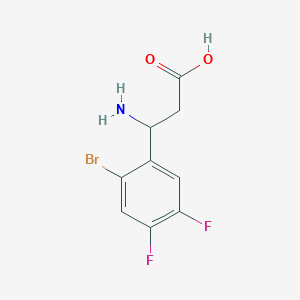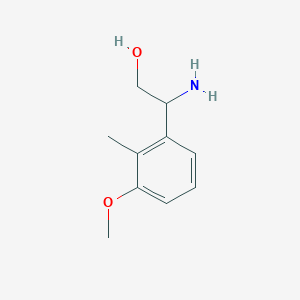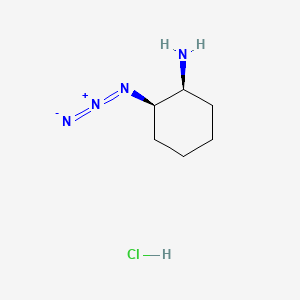
2-(Azetidin-3-yl)-6-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)-6-chloropyridine is a heterocyclic compound that features both a pyridine ring and an azetidine ring. The presence of these two rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications. The chlorine atom at the 6-position of the pyridine ring further enhances its reactivity and potential for functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-6-chloropyridine typically involves the following steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine with azetidine-3-carboxylic acid under basic conditions to form the desired azetidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent quality and scalability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yl)-6-chloropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-(Azetidin-3-yl)-6-alkoxypyridine or 2-(Azetidin-3-yl)-6-aminopyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(Azetidin-3-yl)-6-chloropyridine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as pharmaceutical agents. Their ability to modulate specific biological pathways can lead to the development of new drugs for various diseases.
Industry
In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable for various applications.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yl)-6-chloropyridine depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Azetidin-3-yl)pyridine:
6-Chloropyridine: Lacks the azetidine ring, making it less versatile in forming complex structures.
2-(Azetidin-3-yl)-4-chloropyridine: Chlorine atom at a different position, leading to variations in chemical behavior.
Uniqueness
2-(Azetidin-3-yl)-6-chloropyridine is unique due to the combination of the azetidine and pyridine rings with a chlorine substituent. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Propiedades
Fórmula molecular |
C8H9ClN2 |
|---|---|
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)-6-chloropyridine |
InChI |
InChI=1S/C8H9ClN2/c9-8-3-1-2-7(11-8)6-4-10-5-6/h1-3,6,10H,4-5H2 |
Clave InChI |
QWBDGXWSXJZJAH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=NC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacidhydrochloride](/img/structure/B13545796.png)
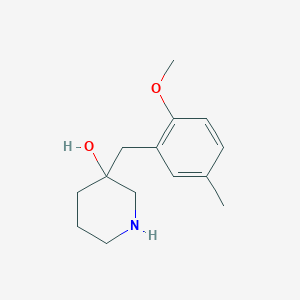
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-amine](/img/structure/B13545802.png)
![[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13545824.png)
